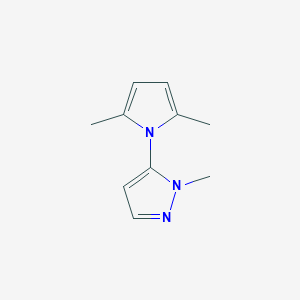

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 2,5-dimethylpyrrole moiety at the 5-position.

Properties

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-11-12(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXGKXVZRTYNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=NN2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,5-dimethylpyrrole with a suitable pyrazole precursor . The reaction conditions often involve the use of catalysts such as iron (III) chloride or bismuth nitrate pentahydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s pyrazole-pyrrole hybrid structure is compared to analogs with modifications in substituents, core rings, or appended functional groups (Table 1).

Table 1: Key Structural Differences and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Stability: The 1-methyl group in the target compound enhances pyrazole ring stability compared to its non-methylated analog (3(5)-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole) . Phenyl or ketone substituents (e.g., compound 11) increase molecular complexity and may reduce solubility compared to the simpler methyl-substituted target compound .

Functional Group Impact :

- Carboxylic acid derivatives (e.g., compound 3e) exhibit improved solubility and binding affinity for enzyme targets like PTP 1B, whereas ester or thiophene derivatives (e.g., –13) may enhance lipophilicity .

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound exhibits unique structural features that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms.

Case Study: PARP-1 Inhibition

A study published in MDPI examined the antiproliferative effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibitory activity against the PARP-1 enzyme with an IC50 value of approximately 3.05 nM , outperforming the standard drug Olaparib (IC50 = 4.40 nM) .

Table 1: IC50 Values for PARP-1 Inhibition

| Compound | IC50 (nM) |

|---|---|

| This compound | 3.05 |

| Olaparib | 4.40 |

| Other Derivatives | Varies (2.31 - 57.35) |

The study also reported that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis in MDA-MB-436 breast cancer cells. Flow cytometry analysis indicated an increase in early and late apoptotic populations upon treatment .

The mechanism of action for this compound involves:

- Inhibition of DNA Repair : By targeting PARP-1, it disrupts the repair of single-strand DNA breaks, leading to cellular apoptosis.

- Induction of Apoptosis : The compound promotes programmed cell death through intrinsic pathways, as evidenced by increased levels of apoptotic markers in treated cells .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown potential antioxidant activity . Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases.

Study Findings

A review on pyrazole derivatives indicated that many compounds exhibit antioxidant properties through DPPH radical scavenging assays. While specific data for this compound was not detailed, its structural analogs have demonstrated significant radical scavenging abilities .

Q & A

Basic: What are the standard synthetic routes for 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole?

Answer:

The compound is typically synthesized via condensation reactions between substituted pyrroles and pyrazole precursors. For example, a reported method involves refluxing a mixture of 3,5-diaryl-4,5-dihydro-1H-pyrazole with a carbonyl-containing reagent in ethanol, followed by purification via recrystallization from a DMF-EtOH (1:1) solvent system . Key steps include optimizing reaction time, temperature, and stoichiometry to enhance yield. Post-synthesis, intermediates are often characterized using FTIR and NMR to confirm functional group incorporation .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization employs a combination of spectroscopic and analytical techniques :

- ¹H/¹³C-NMR : To verify substituent positions and assess purity (e.g., methyl groups at pyrrole and pyrazole rings) .

- HR-MS : For accurate molecular weight confirmation .

- Elemental microanalysis : To validate empirical formula consistency .

- FTIR : To identify functional groups like C-N and C=C stretches .

Advanced: How can computational methods like SILCS aid in designing derivatives of this compound?

Answer:

Site Identification by Ligand Competitive Saturation (SILCS) generates free energy maps to identify favorable binding sites on target proteins (e.g., PTP 1B). For example:

Functional Group Affinity Patterns : SILCS FragMaps highlight hydrophobic (e.g., cyclopropyl) and polar interaction zones .

Derivative Optimization : Substituents at position 5 of the pyrazole ring show higher affinity than position 1 due to steric compatibility (Table 1 in ).

Validation : Docking studies with Ligand Grid Free Energy (LGFE) scores (e.g., -24.883 kcal/mol for compound 3e) guide prioritization of derivatives for synthesis .

Advanced: What are best practices for crystallographic analysis of this compound using SHELX software?

Answer:

SHELX workflows are critical for structural determination:

Data Collection : Use high-resolution single-crystal X-ray data (e.g., Bruker D8 VENTURE diffractometer).

Structure Solution : SHELXT automates space-group determination and initial phase estimation .

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within ±0.005 Å) .

Validation : Check R factors (e.g., ) and data-to-parameter ratios (>13:1) to ensure reliability .

Advanced: How can binding affinity be evaluated for derivatives using docking studies?

Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding poses.

Free Energy Calculations : Compute LGFE (e.g., generic and specific terms) to rank derivatives. For example, compound 3e showed LGFE = -24.883 kcal/mol for PTP 1B .

MD Simulations : Perform 100-ns simulations to assess stability of docked complexes (RMSD < 2 Å recommended) .

Advanced: What strategies resolve substituent effects during synthesis?

Answer:

- Steric Considerations : Use bulky substituents (e.g., cyclohexylmethyl) at position 5 to avoid clashes with protein pockets (Figure 2D in ).

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity in condensation steps .

- Solvent Optimization : Ethanol or DMF improves solubility for reflux conditions .

Basic: What analytical techniques confirm compound purity?

Answer:

- HPLC : Purity >95% with a C18 column and UV detection.

- TLC : Monitor reaction progress using silica gel plates.

- Elemental Analysis : Carbon/Hydrogen/Nitrogen content within ±0.3% of theoretical values .

Advanced: How to address contradictions between computational and experimental binding data?

Answer:

Force Field Calibration : Adjust parameters (e.g., AMBER vs. CHARMM) to match experimental conditions.

Solvent Effects : Include explicit water molecules in simulations to account for hydration .

Experimental Cross-Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.